L-Phenylalanyl-O-benzyl-N-methyl-L-serine
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Overview
Description
L-Phenylalanyl-O-benzyl-N-methyl-L-serine is a synthetic compound that combines the amino acids phenylalanine and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The reaction conditions often include the use of solvents like methanol and dichloromethane, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve bioconversion processes using engineered microbial pathways. For example, L-phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol using engineered E. coli strains . This method is attractive due to its cost-effectiveness and the ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Phenylalanyl-O-benzyl-N-methyl-L-serine has various applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of L-Phenylalanyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
L-Phenylalanyl-O-benzyl-N-methyl-L-serine can be compared with other similar compounds, such as:
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for various neurotransmitters.
O-Benzyl-L-serine: A derivative of serine used in peptide synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities distinct from its individual components.
Properties
CAS No. |
921934-61-4 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-22(19(23)17(21)12-15-8-4-2-5-9-15)18(20(24)25)14-26-13-16-10-6-3-7-11-16/h2-11,17-18H,12-14,21H2,1H3,(H,24,25)/t17-,18-/m0/s1 |
InChI Key |
CZRXZORLSVQFFJ-ROUUACIJSA-N |
Isomeric SMILES |
CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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